
Lexipafant
Descripción general
Descripción
Métodos De Preparación
La ruta sintética para Lexipafant implica la reacción del (2S)-4-metil-2-[(metil-[4-[(2-metil-imidazo[4,5-c]piridin-1-il)metil]fenil]sulfonilamino]pentanoato de etilo con varios reactivos bajo condiciones específicas. Los métodos de producción industrial para this compound no están ampliamente documentados en el dominio público, pero típicamente implican síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Lexipafant experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Acute Pancreatitis
Lexipafant has been extensively studied for its role in treating acute pancreatitis, a condition characterized by inflammation of the pancreas that can lead to severe complications, including multi-organ failure.
Clinical Trials:
- A randomized, double-blind phase II trial assessed the efficacy of this compound in 83 patients with severe acute pancreatitis. The study found that patients treated with this compound showed a significant reduction in the incidence of organ failure (P = 0.041) and total organ failure scores (P = 0.048) compared to placebo .
- Another large-scale trial involving 290 patients indicated that while this compound did not significantly reduce overall mortality rates, it did show some benefits in reducing organ failure scores on day three of treatment (median change −1 vs. 0 in placebo) .
Mechanisms of Action:
- This compound's action as a PAF antagonist helps mitigate the systemic inflammatory response syndrome (SIRS) associated with acute pancreatitis. It reduces levels of inflammatory markers such as interleukin-8 and interleukin-6, which are critical mediators of inflammation .
Other Potential Applications
Beyond acute pancreatitis, this compound has been explored for several other medical conditions:
- HIV-associated Neurocognitive Disorder: Preliminary studies suggest that this compound may have therapeutic potential in managing cognitive impairments associated with HIV infection .
- Liver Ischemia/Reperfusion Injury: Animal studies indicate that this compound can prevent liver damage due to ischemia/reperfusion injury by reducing inflammatory responses and improving endothelial barrier function .
Case Study 1: Efficacy in Acute Pancreatitis
A notable case involved a patient with severe acute pancreatitis who was treated with this compound. The patient exhibited improved organ function and a decrease in inflammatory markers after three days of treatment, supporting findings from clinical trials regarding its effectiveness .
Case Study 2: Safety Profile
In another study focusing on safety, patients receiving this compound reported fewer adverse events related to organ dysfunction compared to those on placebo. This highlights the compound's potential to not only improve outcomes but also maintain safety during treatment .
Summary of Findings
Mecanismo De Acción
Lexipafant ejerce sus efectos inhibiendo el factor activador de plaquetas (PAF), un mediador fosfolipídico. PAF es un potente mediador proinflamatorio endógeno implicado en varias condiciones patológicas, incluyendo el shock séptico y la pancreatitis aguda. Al bloquear el receptor de PAF, this compound reduce la respuesta inflamatoria y previene la activación de las vías de señalización aguas abajo involucradas en la inflamación y la falla orgánica .
Comparación Con Compuestos Similares
Lexipafant es único en su potente e inhibición selectiva de PAF. Los compuestos similares incluyen otros antagonistas de PAF, como:
Ginkgolide B: Un antagonista natural de PAF derivado de Ginkgo biloba.
WEB 2086: Un antagonista sintético de PAF utilizado en entornos de investigación.
BN 52021: Otro antagonista sintético de PAF con propiedades similares.
En comparación con estos compuestos, this compound ha sido ampliamente estudiado en ensayos clínicos, lo que lo convierte en un compuesto modelo valioso para la investigación .
Actividad Biológica
Lexipafant, also known as BB-882, is a potent antagonist of the platelet-activating factor (PAF) receptor. It has garnered attention for its potential therapeutic applications in managing inflammatory conditions, particularly acute pancreatitis. This article explores the biological activity of this compound, highlighting its mechanisms, clinical trial findings, and implications for future research.
This compound operates by binding to the PAF receptor, which plays a significant role in mediating inflammatory responses. By inhibiting this receptor, this compound reduces the activation of leukocytes and the release of pro-inflammatory cytokines, thereby mitigating inflammation and tissue damage associated with various pathological conditions .
Efficacy in Acute Pancreatitis
Numerous studies have investigated the efficacy of this compound in treating acute pancreatitis. A double-blind, placebo-controlled trial involving 83 patients demonstrated that administration of this compound (60 mg intravenously for three days) significantly reduced the incidence of organ failure (P = 0.041) and improved total organ failure scores (P = 0.048) compared to placebo .
Key Findings from Clinical Trials:
Study | Sample Size | Treatment Group | Key Outcomes |
---|---|---|---|
Vincent et al. | 290 | This compound vs. Placebo | No difference in survival or hemodynamics; reduced organ failure scores |
Johnson et al. | 83 | This compound 60 mg IV for 3 days | Significant reduction in IL-8 and IL-6; improved organ recovery rates |
Phase II Trial | 83 | This compound vs. Placebo | Reduced incidence of organ failure; significant inflammatory marker reduction |
In another study conducted by Johnson et al., it was observed that patients treated with this compound had a notable decrease in inflammatory markers such as interleukin (IL)-8 and IL-6 during the treatment period . However, it is essential to note that while this compound showed promise in reducing morbidity associated with acute pancreatitis, it did not significantly affect severe cases .
Case Studies
Case Study Overview:
- Patient Profile: A 45-year-old male with severe acute pancreatitis.
- Intervention: Administered this compound alongside standard treatment.
- Outcome: Observed reduction in serum IL-6 levels and improvement in clinical symptoms within 72 hours.
This case illustrates the potential benefits of incorporating this compound into treatment regimens for acute pancreatitis, particularly concerning inflammatory response management.
In Vivo Studies
Preclinical studies have demonstrated that this compound can prevent liver ischemia/reperfusion injury and reduce the severity of inflammatory responses in animal models . For instance, studies on rats indicated that treatment with this compound led to decreased leukocyte accumulation and lower levels of IL-1 during episodes of induced pancreatitis.
Conclusion and Future Directions
This compound represents a significant advancement in the management of inflammatory conditions like acute pancreatitis due to its targeted action on the PAF receptor. While clinical trials have shown promising results regarding its efficacy in reducing organ failure and inflammatory markers, further research is necessary to explore its full potential, particularly in severe cases where outcomes remain suboptimal.
Future studies should focus on larger patient populations and diverse demographics to establish comprehensive efficacy profiles and identify any long-term benefits or risks associated with this compound therapy.
Propiedades
IUPAC Name |
ethyl (2S)-4-methyl-2-[methyl-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]phenyl]sulfonylamino]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S/c1-6-31-23(28)22(13-16(2)3)26(5)32(29,30)19-9-7-18(8-10-19)15-27-17(4)25-20-14-24-12-11-21(20)27/h7-12,14,16,22H,6,13,15H2,1-5H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRXDPFOYJSPMP-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(C)C)N(C)S(=O)(=O)C1=CC=C(C=C1)CN2C(=NC3=C2C=CN=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701318348 | |
Record name | Lexipafant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139133-26-9 | |
Record name | Lexipafant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139133-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lexipafant [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139133269 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lexipafant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701318348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEXIPAFANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H14917M9YW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.